4,6-Diphenyl-2-propoxypyridine-3-carbonitrile
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Overview
Description
4,6-Diphenyl-2-propoxypyridine-3-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with diphenyl and propoxy groups, as well as a carbonitrile group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diphenyl-2-propoxypyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with malononitrile, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as piperidine, and solvents like ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diphenyl-2-propoxypyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4,6-Diphenyl-2-propoxypyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4,6-Diphenyl-2-propoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by binding to specific enzymes or receptors, modulating their activity. The exact pathways can vary depending on the application, but common targets include kinases and other signaling proteins involved in cellular processes .
Comparison with Similar Compounds
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile: Known for its use as a fluorescent sensor in photopolymerization processes.
2-Amino-4H-pyran-3-carbonitrile derivatives: Noted for their pharmacological properties and applications in drug discovery.
Uniqueness: 4,6-Diphenyl-2-propoxypyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its propoxy group, in particular, provides additional flexibility in chemical modifications compared to similar compounds .
Properties
Molecular Formula |
C21H18N2O |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4,6-diphenyl-2-propoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C21H18N2O/c1-2-13-24-21-19(15-22)18(16-9-5-3-6-10-16)14-20(23-21)17-11-7-4-8-12-17/h3-12,14H,2,13H2,1H3 |
InChI Key |
ZLMGXJLJZNGTGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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